5-Methoxyindan-1-one (CAS: 5111-70-6) is a methoxy-substituted bicyclic ketone widely procured as an advanced building block for active pharmaceutical ingredients (APIs) and complex polycyclic frameworks. Presenting as a stable crystalline solid with a melting point of 107-111 °C, it offers distinct handling advantages over lower-melting unsubstituted indanones. The electron-donating methoxy group at the 5-position fundamentally alters the electronic distribution of the indanone core, dictating strict regioselectivity in electrophilic aromatic substitutions and providing essential steric and electronic interactions for downstream receptor binding in neuroactive compounds [1].
Substituting 5-methoxyindan-1-one with the unsubstituted baseline 1-indanone drastically alters downstream pharmacological profiles, as it lacks the critical electron-donating oxygen required for specific receptor binding in central nervous system targets [1]. Attempting to use the regioisomer 6-methoxyindan-1-one shifts the electronic distribution on the aromatic ring, which ruins the regioselectivity of electrophilic substitutions during scale-up and alters the spatial geometry of the resulting APIs, negating target affinity [1]. Furthermore, utilizing the more common 5,6-dimethoxy-1-indanone (the standard donepezil precursor) over-functionalizes the indanone core, introducing unwanted steric bulk that hinders the fine-tuned selectivity required for specialized monoamine transporter or dual-action enzyme inhibitors.
In the synthesis of 2-benzylideneindan-1-one-based neuroactive ligands, the aldol condensation of 5-methoxyindan-1-one with substituted benzaldehydes under standard alkaline conditions exclusively yields the E-diastereoisomer. This strict stereocontrol contrasts with less substituted or alternative indanones that frequently yield E/Z mixtures, significantly streamlining downstream purification [1].
| Evidence Dimension | Diastereomeric purity of condensation products |
| Target Compound Data | 100% E-isomer selectivity during base-catalyzed aldol condensation |
| Comparator Or Baseline | Unsubstituted 1-indanone (prone to mixed E/Z isomer formation) |
| Quantified Difference | Complete stereocontrol vs. partial/mixed stereoselectivity |
| Conditions | Aldol condensation with substituted benzaldehydes in KOH/Methanol |
Eliminates the need for costly and yield-reducing chromatographic separation of diastereomers during the scale-up of pharmaceutical intermediates.
The 5-methoxy group acts as a powerful directing moiety during electrophilic halogenation. Photochemical bromination of 5-methoxyindan-1-one with N-bromosuccinimide (NBS) specifically yields 3-bromo-6-methoxyindene (following rearrangement), providing a highly directed synthetic route to complex benzo[c]fluorenone derivatives. Unsubstituted 1-indanone lacks this directing effect, resulting in varied and less predictable bromination patterns [1].
| Evidence Dimension | Halogenation pathway specificity |
| Target Compound Data | Yields specific 3-bromo-6-methoxyindene intermediate |
| Comparator Or Baseline | 1-Indanone (yields unselective bromination mixtures) |
| Quantified Difference | Directed single-pathway regioselectivity vs. unselective multi-pathway halogenation |
| Conditions | Photochemical bromination with N-bromosuccinimide (NBS) |
Enables the precise, high-yield construction of complex polycyclic scaffolds without generating intractable mixtures of regioisomers.
In the development of indatraline derivatives, positioning the methoxy group specifically at the 5-position of the indanone precursor drastically alters the binding affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The 5-methoxy architecture is critical for tuning this selectivity profile, whereas the 6-methoxy isomer or unsubstituted baseline fails to achieve the same transporter binding ratios[1].
| Evidence Dimension | Receptor binding profile in target APIs |
| Target Compound Data | Distinct, tuned DAT/SERT/NET binding ratio |
| Comparator Or Baseline | 6-Methoxy analogs and unsubstituted indatraline (suboptimal or nonselective target affinity) |
| Quantified Difference | Significant shift in monoamine transporter selectivity profile |
| Conditions | In vitro radioligand binding assays for monoamine transporters |
Procurement of the exact 5-methoxy regioisomer is mandatory for pharmaceutical developers aiming to hit precise monoamine transporter selectivity profiles.
5-Methoxyindan-1-one exhibits a melting point of 107-111 °C, presenting as a stable, free-flowing crystalline powder at room temperature. In contrast, the unsubstituted baseline 1-indanone has a significantly lower melting point of approximately 40-42 °C, making it highly susceptible to melting, clumping, or degradation during warm storage and high-shear processing .
| Evidence Dimension | Solid-state thermal stability |
| Target Compound Data | Melting point 107-111 °C |
| Comparator Or Baseline | 1-Indanone (Melting point ~40-42 °C) |
| Quantified Difference | +67 °C increase in melting point |
| Conditions | Standard atmospheric pressure |
Ensures reliable flowability, accurate dosing, and physical stability in automated solid-handling equipment during industrial scale-up.
5-Methoxyindan-1-one is the required precursor for building the indanone core of specific donepezil-like multitarget-directed ligands. Its single methoxy group optimizes MAO-B selectivity over standard 5,6-dimethoxy precursors, making it the right choice for advanced Alzheimer's and Parkinson's disease drug development [1].
In the synthesis of indatraline analogs, this specific isomer is non-interchangeable. The 5-methoxy substitution is essential for tuning the binding affinities across DAT, SERT, and NET transporters, a critical requirement for targeted CNS drug discovery [2].
The distinct regioselectivity of 5-methoxyindan-1-one under photochemical bromination conditions provides a clean, directed route to advanced polycyclic aromatic frameworks, which is highly valuable in materials science and specialized organic scale-up [3].
Irritant